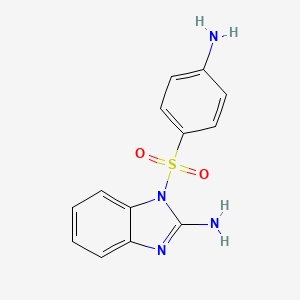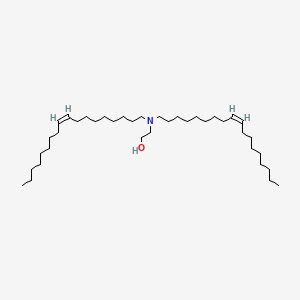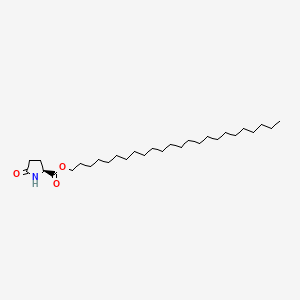
Mercaptopropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercaptopropanediol, also known as 3-Mercapto-1,2-propanediol, is an organic compound with the molecular formula C3H8O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its thiol group (-SH) and two hydroxyl groups (-OH), making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptopropanediol can be synthesized through several methods. One common method involves the reaction of glycidol with hydrogen sulfide. This reaction can be carried out under pressure in the presence of catalysts such as aluminum oxide or sodium aluminum silicate . The reaction conditions typically include moderate temperatures and pressures to ensure good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same reaction of glycidol with hydrogen sulfide. The process is optimized for large-scale production, ensuring high purity and yield. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Mercaptopropanediol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can act as a reducing agent, particularly in breaking disulfide bonds in proteins.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing conditions often involve the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions, with reagents such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced proteins or peptides.
Substitution: Esters, ethers.
Scientific Research Applications
Mercaptopropanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mercaptopropanediol involves its thiol and hydroxyl groups. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stabilization. The hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and binding capabilities.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar in structure but with one less hydroxyl group. It is widely used as a reducing agent in biochemical applications.
1,2-Ethanedithiol: Contains two thiol groups but lacks hydroxyl groups, making it more reactive in forming disulfides.
Thioglycerol: Another thiol-containing compound with similar applications in reducing disulfide bonds.
Uniqueness
Mercaptopropanediol’s combination of thiol and hydroxyl groups makes it unique in its versatility. It can participate in a broader range of chemical reactions compared to compounds with only thiol or hydroxyl groups. This dual functionality enhances its applications in various fields, from chemistry to medicine.
Properties
CAS No. |
38098-46-3 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
1-sulfanylpropane-1,1-diol |
InChI |
InChI=1S/C3H8O2S/c1-2-3(4,5)6/h4-6H,2H2,1H3 |
InChI Key |
VWNAITWBRLKIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



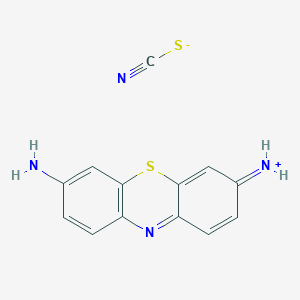
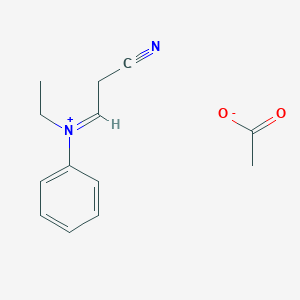



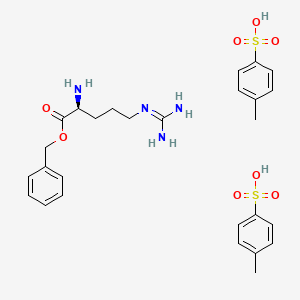
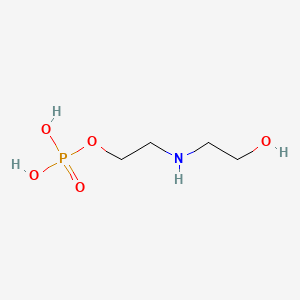
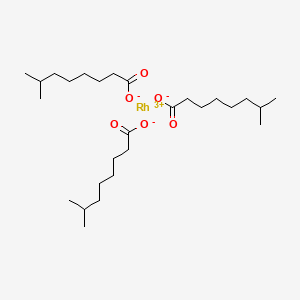
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

